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molecular formula C13H10BrNO2 B8303933 3-Bromo-5-(phenylamino)benzoic acid

3-Bromo-5-(phenylamino)benzoic acid

Cat. No. B8303933
M. Wt: 292.13 g/mol
InChI Key: LAKUABIFOMRHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476764B2

Procedure details

A solution of palladium(II) acetate (1.1 mg, 0.005 mmol) and xantphos (8.9 mg, 0.015 mmol) in toluene (8 ml) was stirred at room temperature for 5 min in a sealable tube purged with nitrogen, methyl 3-bromo-5-iodobenzoate (340 mg, 1.0 mmol) and aniline (111.8 mg, 1.2 mmol) were added and let stir for 5 more min, Sodium tert-butoxide (134.6 mg, 1.4 mmol) was then added and the mixture was stirred at room temperature for 5 min before heated up to 80° C. for 3 h. The reaction mixture was cooled down to RT and ether (containing 1% triethylamine) was added, passed through a celite column, dried over sodium sulfate and concentrated under vacuum to give the crude product which was used directly in the next reaction without further purification: HPLC retention time: 2.123 min (method A). MS (ESI) (M+H)+ 292.07.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
111.8 mg
Type
reactant
Reaction Step One
Quantity
134.6 mg
Type
reactant
Reaction Step Two
Quantity
8.9 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
1.1 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.[Br:43][C:44]1[CH:45]=[C:46]([CH:51]=[C:52](I)[CH:53]=1)[C:47]([O:49]C)=[O:48].[NH2:55][C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOCC>[Br:43][C:44]1[CH:45]=[C:46]([CH:51]=[C:52]([NH:55][C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[CH:53]=1)[C:47]([OH:49])=[O:48] |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)I
Name
Quantity
111.8 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
134.6 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
8.9 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.1 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
before heated up to 80° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to RT
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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